Xanthosine 5'-(tetrahydrogen triphosphate), disodium salt

Beschreibung

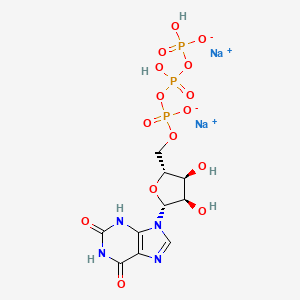

Xanthosine 5'-triphosphate disodium salt (XTP) is a nucleotide analog derived from xanthosine, a purine nucleoside. Structurally, it consists of a xanthine base linked to a ribose sugar and a triphosphate group. Its molecular formula is C₁₀H₁₅N₄O₁₅P₃, with a molecular weight of 564.18 g/mol (approximate) . It also serves as a metabolite in Escherichia coli and mice .

Eigenschaften

CAS-Nummer |

93805-65-3 |

|---|---|

Molekularformel |

C10H13N4Na2O15P3 |

Molekulargewicht |

568.13 g/mol |

IUPAC-Name |

disodium;(2R,3R,4S,5R)-2-(2,6-dioxo-3H-purin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate |

InChI |

InChI=1S/C10H13N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q-2;2*+1/t3-,5-,6-,9-;;/m1../s1 |

InChI-Schlüssel |

MJAYZPSESXRCJT-LGVAUZIVSA-N |

Isomerische SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |

Kanonische SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] |

Verwandte CAS-Nummern |

6253-56-1 (Parent) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Phosphorylation

Reagents : Xanthosine, phosphoric acid (or its anhydrides), and a suitable solvent (e.g., dimethyl sulfoxide).

-

- Dissolve xanthosine in the solvent.

- Gradually add phosphoric acid while stirring.

- Heat the mixture at controlled temperatures (e.g., 60°C) for several hours.

- Monitor the reaction progress using thin-layer chromatography.

3.2 Enzymatic Synthesis

Reagents : Xanthosine, ATP, and specific kinases (e.g., nucleoside triphosphate pyrophosphatase).

-

- Prepare a reaction mixture containing xanthosine and ATP in a buffer solution.

- Add the kinase enzyme and incubate under optimal conditions (pH, temperature).

- Purify the product using chromatography techniques such as anion-exchange chromatography.

Purification is essential to isolate xanthosine 5'-triphosphate disodium salt from by-products and unreacted materials. Common purification techniques include:

Ion-Exchange Chromatography : This method separates compounds based on their charge properties. The product is eluted using a gradient of salt concentration.

Size-Exclusion Chromatography : This technique separates molecules based on size, allowing for the removal of smaller impurities.

Crystallization : After initial purification, further crystallization can enhance purity by exploiting solubility differences.

The overall yield of xanthosine 5'-triphosphate disodium salt can vary significantly depending on the method employed:

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Chemical Phosphorylation | 20-30 | 85-90 | Requires careful control of conditions |

| Enzymatic Synthesis | 50-70 | >95 | Higher specificity, fewer side products |

| Combination Approach | 40-60 | >90 | Balances yield and purity |

Characterization techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm the structure and purity of the synthesized compound.

Xanthosine 5'-triphosphate disodium salt is synthesized primarily through chemical phosphorylation or enzymatic methods, with each approach offering unique advantages in terms of yield and purity. The choice of method depends on the desired application and available resources. Ongoing research continues to refine these techniques to improve efficiency and reduce costs associated with its preparation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Xanthosin-5'-triphosphat-Dinatriumsalz kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel gefördert wird.

Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

Gängige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nukleophile wie Hydroxidionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann Oxidation zu Xanthosin-Derivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Substitutionsreaktionen verschiedene substituierte Xanthosin-Verbindungen produzieren können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Xanthosin-5'-triphosphat-Dinatriumsalz beinhaltet seine Wechselwirkung mit Enzymen, die Nukleotide binden. Es kann je nach spezifischem Enzym und experimentellen Bedingungen als Substrat oder Inhibitor wirken. Zu den molekularen Zielstrukturen gehören Nukleotid-bindende Enzyme wie Polymerasen und Kinasen. Die beteiligten Wege können Nukleotid-Synthese, -Abbau und -Signalgebung umfassen.

Wirkmechanismus

The mechanism of action of xanthosine 5’-triphosphate disodium salt involves its interaction with enzymes that bind nucleotides. It can act as a substrate or inhibitor, depending on the specific enzyme and experimental conditions. The molecular targets include nucleotide-binding enzymes such as polymerases and kinases. The pathways involved may include nucleotide synthesis, degradation, and signaling .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

XTP belongs to the nucleoside triphosphate (NTP) family, sharing a conserved triphosphate backbone with adenosine 5'-triphosphate disodium salt (ATP), guanosine 5'-triphosphate sodium salt (GTP), and uridine 5'-triphosphate trisodium salt (UTP). Key structural differences lie in the nucleobase:

- XTP : Xanthine (a deaminated guanine derivative lacking an amine group at position 2).

- ATP : Adenine.

- GTP : Guanine.

- UTP : Uracil.

The absence of the 2-amino group in xanthine alters hydrogen-bonding capacity and electrostatic interactions, influencing enzyme binding specificity .

Functional and Biochemical Roles

Stability and Handling

- XTP : Requires storage at -20°C to prevent hydrolysis. Its β,γ-modified analogs exhibit enhanced stability in enzymatic assays .

- ATP : Stable in aqueous solutions at neutral pH but degrades rapidly in acidic or alkaline conditions. Often supplemented with Mg²⁺ to stabilize the triphosphate group .

- GTP/UTP : Sensitive to phosphatases; often used with phosphatase inhibitors in cell-based assays .

Key Research Findings

XTP in GTPase Studies: Mutant Rab5 (D136N) engineered to bind XTP instead of GTP demonstrated that Rab5 activity is regulated by constitutive nucleotide cycling on endosomal membranes . Non-hydrolyzable XTP derivatives (e.g., β,γ-methylene-XTP) blocked prenylation of Rab5 D136N, confirming their utility in probing GTPase function .

ATP in Nanotechnology: ATP stabilizes amorphous calcium phosphate (ACP) nanospheres, enabling pH-responsive drug delivery systems .

GTP/UTP in Signaling :

- UTPγS (a hydrolysis-resistant UTP analog) induced sustained calcium signaling in wound healing models, unlike ATP .

Q & A

Q. How can xanthosine 5'-triphosphate disodium salt (XTP) be quantified in enzymatic assays?

XTP can be quantified using coupled enzymatic assays with inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes XTP to xanthosine 5'-diphosphate (XDP) and inorganic phosphate. Phosphate release is measured via colorimetric methods (e.g., molybdate-based assays) or by coupling to NADH oxidation using auxiliary enzymes. Ensure reaction buffers are optimized for pH (2.5–3.5 for stability) and prepared fresh to prevent hydrolysis .

Q. What protocols are recommended for preparing stable XTP solutions in vitro?

Dissolve XTP in deionized water at concentrations ≤20 mM, adjust pH to 2.5–3.5 using sodium hydroxide, and prepare fresh before each experiment. Store aliquots at –20°C for short-term use. Avoid freeze-thaw cycles, as repeated thawing accelerates hydrolysis. For long-term stability, lyophilized XTP should be stored at –80°C in anhydrous conditions .

Q. How does XTP differ structurally and functionally from GTP or ATP in nucleotide-binding assays?

XTP contains a xanthine base instead of guanine or adenine, altering its hydrogen-bonding capacity and affinity for nucleotide-binding proteins. In Rab GTPase studies, mutant Rab5 preferentially binds XTP over GTP, enabling selective inhibition of GTPase activity. Use XTP in competitive binding assays with γ-radiolabeled GTP to quantify dissociation constants (Kd) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in XTP-dependent enzyme kinetics?

Discrepancies in kinetic parameters (e.g., Km or Vmax) may arise from variations in assay conditions (pH, ionic strength) or enzyme purity. Use standardized buffers (e.g., 20 mM Tris-HCl, pH 7.4, with 5 mM MgCl2) and validate enzyme activity via control substrates (e.g., ATP or GTP). Employ stopped-flow spectrometry to monitor real-time hydrolysis and rule out non-enzymatic degradation .

Q. How can XTP be used to study dynamic equilibria in Rab GTPase regulation?

XTP-bound mutant Rab5 stabilizes the inactive conformation, allowing researchers to isolate intermediates in the GTPase cycle. Combine XTP with Förster resonance energy transfer (FRET) probes to track nucleotide exchange and hydrolysis rates on early endosome membranes. This approach reveals constitutive GTPase activity independent of guanine nucleotide exchange factors (GEFs) .

Q. What role does XTP play in synthesizing amorphous calcium phosphate (ACP) nanostructures for drug delivery?

XTP acts as a phosphorus source and stabilizer in microwave-assisted or sonochemical synthesis of ACP nanospheres. Its phosphate groups template calcium ion coordination, forming porous or vesicle-like structures. For pH-responsive drug delivery, load XTP-stabilized ACP with doxorubicin and characterize release kinetics in simulated lysosomal fluid (pH 4.5) .

Methodological Notes

- Enzymatic Hydrolysis Assays : Optimize reaction temperatures (25–37°C) and validate using negative controls (e.g., heat-inactivated enzymes) .

- Nucleotide Stability Testing : Monitor XTP degradation via HPLC with UV detection at 254 nm. Use a C18 column and isocratic elution with 50 mM potassium phosphate buffer (pH 6.5) .

- Dynamic Light Scattering (DLS) : For ACP nanosphere synthesis, confirm particle size uniformity (10–100 nm) and zeta potential (–20 to –30 mV) to ensure colloidal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.